molecular formula C16H25N3O3S B6703290 Tert-butyl 3-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]sulfanylpropanoate

Tert-butyl 3-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]sulfanylpropanoate

Cat. No.: B6703290
M. Wt: 339.5 g/mol
InChI Key: YDYFAETZAOHSTB-UHFFFAOYSA-N
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Description

Tert-butyl 3-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]sulfanylpropanoate: is a complex organic compound featuring a tert-butyl ester, a pyrazole ring, and a piperidine ring

Properties

IUPAC Name

tert-butyl 3-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-16(2,3)22-14(20)8-11-23-12-6-5-9-19(15(12)21)13-7-10-18(4)17-13/h7,10,12H,5-6,8-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYFAETZAOHSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCSC1CCCN(C1=O)C2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]sulfanylpropanoate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often constructed through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Thioester Formation: The thioester linkage is formed by reacting a thiol with an acyl chloride or an ester in the presence of a base.

    Final Coupling: The final step involves coupling the pyrazole and piperidine intermediates with the thioester under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, potentially converting it to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 3-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]sulfanylpropanoate can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound may exhibit biological activity due to its structural features

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which tert-butyl 3-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]sulfanylpropanoate exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The sulfur atom could participate in redox reactions, while the pyrazole and piperidine rings could engage in hydrogen bonding or hydrophobic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]propanoate: Lacks the sulfur atom, potentially altering its reactivity and biological activity.

    Tert-butyl 3-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]sulfanylbutanoate: Has an additional carbon in the ester chain, which could affect its physical properties and reactivity.

Uniqueness

The presence of both a sulfur atom and a tert-butyl ester in tert-butyl 3-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]sulfanylpropanoate makes it unique compared to similar compounds. These features can influence its chemical reactivity and potential biological activity, making it a versatile compound for various applications.

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